6-氧代-1-苯基-1,6-二氢吡啶-3-羧酸

概述

描述

Synthesis Analysis

The synthesis of related compounds, such as 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, highlights the importance of specific functional groups for activity, suggesting similar considerations could be applied to the synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. These synthesis processes often involve reactions that highlight the importance of the phenyl group and carboxylic acid functionality in conferring antiallergic activity, which might also be reflected in the synthesis and activity of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Juby et al., 1979).

Molecular Structure Analysis

The molecular structure of related compounds, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insight into the arrangement and conformation of molecules within this chemical family. Such analyses reveal the importance of specific substituents and their arrangements for the stability and reactivity of the molecule, which is crucial for understanding the molecular structure of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Sambyal et al., 2011).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of similar compounds, such as the synthesis and characterization of 2,6-Dimethyl-3-Acetyl-5-Carbomethoxy-4-Phenyl-1,4-Dihydropyridine, shed light on the reactivity and potential chemical transformations of the dihydropyridine ring, which are relevant for understanding the chemical behavior of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Trivedi et al., 2009).

Physical Properties Analysis

The physical properties of compounds within this chemical class, such as solubility, melting point, and crystalline structure, are essential for their practical application and formulation. The crystal structure and molecular modeling studies provide a foundation for understanding these properties in detail, which is crucial for the application and handling of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (De-hong Wu & Ling-Xia Hu, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are fundamental aspects that influence the utility of a compound in chemical syntheses and pharmaceutical formulations. Studies on compounds such as 1,4-Dihydro-4-oxopyridinecarboxylic acids as antibacterial agents provide insights into these aspects, which are vital for comprehending the chemical properties of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Matsumoto et al., 1984).

科学研究应用

烯醇化合物的合成:它可用于合成各种烯醇化合物,如5-羟基-6-氧代-1,6-二氢吡啶-2-甲酰胺 (Wiedemann & Grohmann, 2009).

三取代哌啶的构建:该化合物用于以区域和立体定义的方式构建三取代哌啶 (Moretto & Liebeskind, 2000).

神经递质受体的研究:它的衍生物用于研究神经递质受体 (Shuvalov et al., 2021).

MgO纳米粒子的合成:六水合镁(II)双(6-氧代-1,6-二氢吡啶-3-羧酸盐)是合成MgO纳米粒子的工具,该纳米粒子在催化、生物和电化学传感器活动中具有应用 (Balakrishnan et al., 2023).

DNA-解旋酶抑制剂和锥虫杀灭剂:该化合物的衍生物是DNA-解旋酶抑制剂,在10微摩尔时可杀灭锥虫 (Loiseau, 1995).

小儿支气管肺炎的治疗:它显示出优异的生物活性,在护理和治疗小儿支气管肺炎方面具有潜在应用 (Ding & Zhong, 2022).

抗高血压药和冠状动脉扩张剂:它是1,4-二氢吡啶类化合物中具有代表性的化合物,用作抗高血压药和冠状动脉扩张剂 (Abernathy, 1978).

抗菌和抗真菌活性:新型的6-氧代-吡啶-3-甲酰胺衍生物显示出广谱抗菌和抗真菌活性 (El-Sehrawi et al., 2015).

多样性定向合成:它用于各种化合物的多样性定向合成 (Baškovč et al., 2012).

抗过敏活性:某些衍生物对大鼠被动皮肤过敏反应显示出有效的口服和静脉内抗过敏活性 (Juby et al., 1979).

各种杂环的合成:它用于合成各种嘧啶、噻唑并嘧啶和茚并[1,2-d]嘧啶 (Kappe & Roschger, 1989).

安全和危害

作用机制

Target of Action

The primary targets of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid are currently unknown

Result of Action

The molecular and cellular effects of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid’s action are currently unknown . Understanding these effects would provide insights into the therapeutic potential of this compound.

属性

IUPAC Name |

6-oxo-1-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETUTZMMIOWORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475285 | |

| Record name | 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77837-08-2 | |

| Record name | 5-Carboxy-pirfenidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077837082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXY-PIRFENIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260RWO9IY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

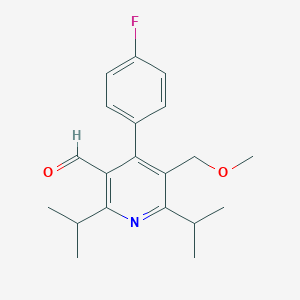

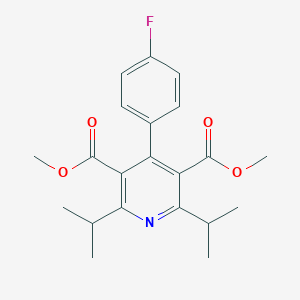

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)

![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)

![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)

![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)